2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a fused imidazo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes the following steps:
Starting Materials: 4-Iodobenzene and 6-methylimidazo[1,2-a]pyridine.
Catalyst: Palladium(0) or Palladium(II) complexes.
Base: Potassium carbonate or sodium carbonate.
Solvent: Tetrahydrofuran or dimethylformamide.
Reaction Conditions: The reaction mixture is heated to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the imidazo-pyridine ring can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methanesulfinate and copper(I) iodide in dimethyl sulfoxide-water mixture at 120°C.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of derivatives with different functional groups replacing the iodine atom.
Oxidation Reactions: Formation of oxidized derivatives with additional functional groups.
Reduction Reactions: Formation of reduced derivatives with modified ring structures.
Scientific Research Applications
2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, particularly against breast cancer cells. It has shown promising results in inhibiting the proliferation of cancer cells.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand the biological pathways and molecular targets involved in various diseases.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine: Similar structure with a methyl group at the 8th position instead of the 6th position.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine: Contains chlorine atoms instead of iodine and methyl groups.
1,2,4-Triazolo[1,5-a]pyridines: Different heterocyclic system but similar applications in medicinal chemistry.
Uniqueness
2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine is unique due to the presence of the iodine atom, which can be easily substituted to create a variety of derivatives. This makes it a versatile compound for synthetic and medicinal applications.
Properties
Molecular Formula |
C14H11IN2 |
---|---|
Molecular Weight |
334.15 g/mol |
IUPAC Name |
2-(4-iodophenyl)-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11IN2/c1-10-2-7-14-16-13(9-17(14)8-10)11-3-5-12(15)6-4-11/h2-9H,1H3 |
InChI Key |
SWTBQJKEEKKOKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.